molecular formula C15H26O2 B14256916 3-Nonanoylcyclohexan-1-one CAS No. 217466-08-5

3-Nonanoylcyclohexan-1-one

Cat. No.: B14256916
CAS No.: 217466-08-5
M. Wt: 238.37 g/mol
InChI Key: FEHINPOWFHROHU-UHFFFAOYSA-N
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Description

3-Nonanoylcyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with a nonanoyl group at the 3-position and a ketone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nonanoylcyclohexan-1-one can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with nonanal in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the efficient production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

3-Nonanoylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The nonanoyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexanones or other derivatives.

Scientific Research Applications

3-Nonanoylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Nonanoylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the nonanoyl group can interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler analog with a single ketone group.

    3-Hexanoylcyclohexan-1-one: A similar compound with a shorter acyl chain.

    3-Decanoylcyclohexan-1-one: A similar compound with a longer acyl chain.

Uniqueness

3-Nonanoylcyclohexan-1-one is unique due to its specific acyl chain length, which can influence its physical and chemical properties. This compound’s balance of hydrophobic and hydrophilic regions makes it particularly interesting for applications in various fields.

Properties

CAS No.

217466-08-5

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

3-nonanoylcyclohexan-1-one

InChI

InChI=1S/C15H26O2/c1-2-3-4-5-6-7-11-15(17)13-9-8-10-14(16)12-13/h13H,2-12H2,1H3

InChI Key

FEHINPOWFHROHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C1CCCC(=O)C1

Origin of Product

United States

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